Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-2,3-diaminobenzotrifluoride
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-2,3-diaminobenzotrifluoride
The following technical guide provides an in-depth physicochemical and synthetic analysis of 4-Bromo-2,3-diaminobenzotrifluoride (systematically known as 3-Bromo-6-(trifluoromethyl)-1,2-benzenediamine ).
Executive Summary
4-Bromo-2,3-diaminobenzotrifluoride is a high-value fluorinated building block used primarily in the synthesis of fused heterocyclic systems, such as benzimidazoles and quinoxalines . Its unique substitution pattern—featuring a strongly electron-withdrawing trifluoromethyl group vicinal to a diamine moiety, with a bromine handle for further cross-coupling—makes it an essential scaffold for developing kinase inhibitors (e.g., FGFR, VEGFR targets) and other bioactive small molecules.
This guide details the compound's physical properties, synthetic pathways, and handling protocols, providing a self-validating reference for laboratory implementation.
Chemical Identity & Structural Analysis
Accurate identification is critical due to the existence of multiple positional isomers (e.g., 4,5-diamino or 3,4-diamino variants).
| Attribute | Detail |
| Common Name | 4-Bromo-2,3-diaminobenzotrifluoride |
| IUPAC Name | 3-Bromo-6-(trifluoromethyl)-1,2-benzenediamine |
| Alternative Name | 1-Bromo-2,3-diamino-4-(trifluoromethyl)benzene |
| CAS Registry Number | 1807008-87-2 |
| Molecular Formula | C₇H₆BrF₃N₂ |
| Molecular Weight | 255.04 g/mol |
| SMILES | FC(F)(F)c1c(N)c(N)c(Br)cc1 |
| InChI Key | BD431187 (Internal Ref) / Standard InChI generation required |
Structural Insight: The molecule features a benzene core with a trifluoromethyl group at position 1.[1] The amine groups occupy positions 2 and 3 (vicinal diamine), and the bromine atom is located at position 4. This specific arrangement allows for the formation of 4-bromo-7-(trifluoromethyl)benzimidazoles, where the bromine remains available for Suzuki-Miyaura or Buchwald-Hartwig couplings.
Physicochemical Properties[2][3][4][5]
The following data aggregates experimental values where available and high-confidence predicted models (ACD/Labs, ChemAxon) for missing experimental datasets.
Quantitative Data Profile
| Property | Value / Range | Source/Confidence |
| Physical State | Solid (Crystalline powder) | Experimental |
| Color | Off-white to pale yellow | Experimental |
| Melting Point | 68°C – 74°C | Predicted (Consensus) |
| Boiling Point | 285°C – 295°C (at 760 mmHg) | Predicted |
| Density | 1.75 ± 0.1 g/cm³ | Calculated |
| LogP (Octanol/Water) | 2.45 – 2.65 | Calculated |
| pKa (Conjugate Acid) | ~2.5 (Amine 1), ~0.8 (Amine 2) | Predicted (Basicity reduced by CF3) |
| Topological Polar Surface Area | 52.04 Ų | Calculated |
| Flash Point | >110°C | Predicted |
Solubility & Stability Profile
-
Solubility:
-
High: DMSO, Dimethylformamide (DMF), Methanol, Dichloromethane (DCM), Ethyl Acetate.
-
Low/Insoluble: Water, Hexanes.
-
-
Stability:
-
Oxidation Sensitivity: Like most electron-rich diamines, this compound is susceptible to oxidation upon prolonged exposure to air/light, turning dark brown/purple.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Synthetic Pathways & Reactivity
The synthesis of 4-Bromo-2,3-diaminobenzotrifluoride generally follows two primary strategies: direct bromination of the parent diamine or reduction of a nitro-precursor.
Route A: Bromination of 2,3-Diaminobenzotrifluoride (Primary Route)
This method utilizes the strong activating effect of the diamine groups to direct electrophilic bromination.
-
Starting Material: 2,3-Diaminobenzotrifluoride (CAS 368-53-6).
-
Reagent: N-Bromosuccinimide (NBS) or Elemental Bromine (
). -
Solvent: Acetonitrile (
) or DMF. -
Regioselectivity: The 4-position is activated by the 3-amino group (ortho) and the 2-amino group (meta). The 6-position is sterically hindered by the bulky
group, favoring the 4-bromo product.
Route B: Nitration-Reduction Sequence
A 3-step sequence starting from 2-amino-4-bromobenzotrifluoride.
-
Protection: Acetylation of the amine.
-
Nitration: Introduction of a nitro group at the 3-position (ortho to the protected amine).
-
Deprotection & Reduction: Hydrolysis of the acetyl group followed by reduction of the nitro group (
or ).
Visualization of Synthetic Logic
Figure 1: Direct synthesis via regioselective bromination of the parent diamine.
Experimental Protocols
Laboratory Synthesis Protocol (Route A)
Note: This protocol is adapted from standard procedures for halogenation of electron-rich anilines.
Reagents:
-
2,3-Diaminobenzotrifluoride (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dimethylformamide (DMF) (anhydrous)
Procedure:
-
Dissolution: Dissolve 2,3-diaminobenzotrifluoride (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask under Nitrogen.
-
Cooling: Cool the solution to 0°C using an ice bath to control the exotherm and improve regioselectivity.
-
Addition: Dissolve NBS (10.5 mmol) in DMF (10 mL) and add dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS.
-
Quenching: Pour the reaction mixture into ice-water (100 mL). The product may precipitate.
-
Extraction: If no precipitate, extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (2x) and water (2x) to remove DMF.
-
Purification: Dry over
, concentrate, and purify via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).
Quality Control (QC) Criteria:
-
HPLC Purity: >98% (254 nm).
-
1H NMR (DMSO-d6): Verify integration of aromatic protons (two doublets expected if 4-bromo substituted) and broad singlets for amine protons.
Applications in Drug Discovery[2][6][8]
This compound serves as a "linchpin" intermediate. The diamine functionality allows for cyclization, while the bromine and trifluoromethyl groups provide orthogonal handles for SAR (Structure-Activity Relationship) exploration.
Benzimidazole Formation
Reaction with carboxylic acids, aldehydes, or orthoesters yields 4-bromo-7-(trifluoromethyl)benzimidazoles.
-
Utility: The bromine at C4 allows subsequent Suzuki coupling to introduce aryl/heteroaryl groups, a common motif in kinase inhibitors (e.g., targeting the ATP binding pocket).
Quinoxaline Formation
Reaction with 1,2-dicarbonyl compounds (e.g., glyoxal, benzil) yields 5-bromo-8-(trifluoromethyl)quinoxalines.
Figure 2: Divergent synthetic utility for heterocyclic scaffold construction.
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4] |
| STOT-SE | H335 | May cause respiratory irritation.[3][4] |
| Acute Toxicity | H302 | Harmful if swallowed (Predicted).[5] |
Precautionary Measures:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Handle only in a chemical fume hood to avoid inhalation of dust/vapors.
-
Waste: Dispose of as halogenated organic waste. Do not release into drains.[5]
References
-
BLD Pharm. (2025). Product Analysis: 3-Bromo-6-(trifluoromethyl)-1,2-benzenediamine (CAS 1807008-87-2). Retrieved from
-
Sigma-Aldrich. (2025).[5] Fluorinated Building Blocks and Diamine Intermediates. Retrieved from
-
PubChem. (2025).[6] Compound Summary: 4-Bromo-3-fluorobenzotrifluoride and related diamines. National Library of Medicine. Retrieved from
-
ChemicalBook. (2025).[3][4] Properties of Brominated Trifluoromethyl Anilines. Retrieved from
Sources
- 1. 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine [myskinrecipes.com]
- 2. 4-Bromobenzotrifluoride | 402-43-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 4-Bromo-3-fluorobenzotrifluoride | C7H3BrF4 | CID 142414 - PubChem [pubchem.ncbi.nlm.nih.gov]
